
(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate is a chemical compound that features an oxirane (epoxide) ring attached to a pyrrolidine ring through a carbodithioate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate typically involves the reaction of an epoxide with a pyrrolidine derivative in the presence of a carbodithioate reagent. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can target the carbodithioate linkage.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while reduction of the carbodithioate linkage can produce thiols. Substitution reactions can lead to various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on biomolecules, while the carbodithioate linkage can interact with metal ions and other electrophiles. These interactions can disrupt cellular processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with (Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate.
Epoxide-containing compounds: Other epoxide-containing compounds, such as glycidyl ethers, also exhibit similar reactivity.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these functional groups .
Propriétés
Numéro CAS |
878395-75-6 |
|---|---|
Formule moléculaire |
C8H13NOS2 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C8H13NOS2/c11-8(9-3-1-2-4-9)12-6-7-5-10-7/h7H,1-6H2 |
Clé InChI |
YTLOKNPRDBURFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=S)SCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


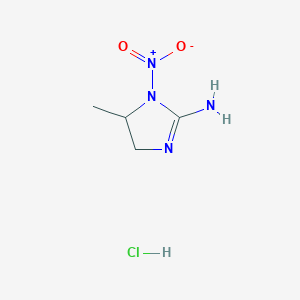
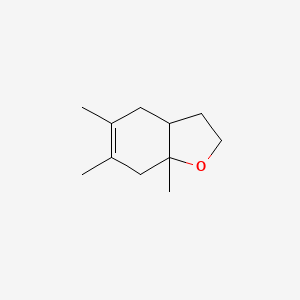
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
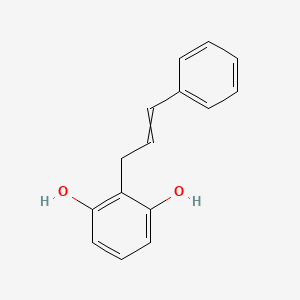
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
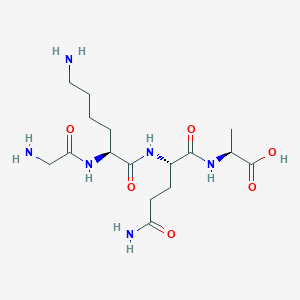
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
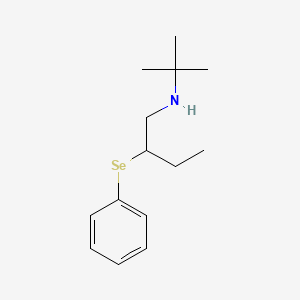
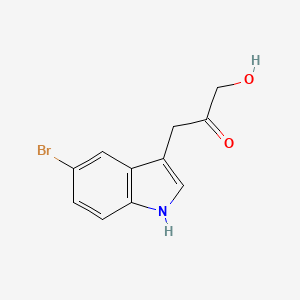
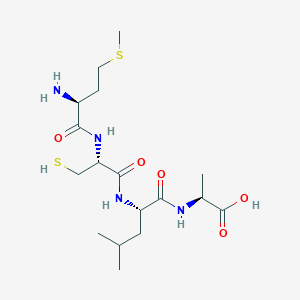

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
